molecular formula C21H23N3O3 B11649786 2-[3-(3,5-Dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-N-phenyl-benzamide

2-[3-(3,5-Dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-N-phenyl-benzamide

Cat. No.: B11649786
M. Wt: 365.4 g/mol
InChI Key: ZGIPIAISSLMZDY-UHFFFAOYSA-N
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Description

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide is a complex organic compound that features a pyrazole ring, a hydroxypropoxy group, and a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of 3,5-dimethylpyrazole with appropriate aldehydes or ketones under acidic or basic conditions . The hydroxypropoxy group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a hydroxypropyl moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. Solvent-free or green chemistry approaches may also be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The hydroxypropoxy group may enhance the compound’s solubility and bioavailability, while the phenylbenzamide moiety can contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide

InChI

InChI=1S/C21H23N3O3/c1-15-12-16(2)24(23-15)13-18(25)14-27-20-11-7-6-10-19(20)21(26)22-17-8-4-3-5-9-17/h3-12,18,25H,13-14H2,1-2H3,(H,22,26)

InChI Key

ZGIPIAISSLMZDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(COC2=CC=CC=C2C(=O)NC3=CC=CC=C3)O)C

Origin of Product

United States

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